3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol
Description
Properties
CAS No. |
821784-55-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O2/c22-18-6-4-16(5-7-18)17-8-15(12-21-13-17)11-20-10-14-2-1-3-19(23)9-14/h1-9,12-13,20,22-23H,10-11H2 |
InChI Key |
PTAFTERNRLILOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC(=CN=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The compound 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol (CAS 821784-28-5) is a structurally complex molecule featuring a pyridine ring substituted with a 4-hydroxyphenyl group, an aminomethyl linkage, and a phenolic moiety. Its synthesis involves multi-step processes combining coupling reactions, reductive amination, and functional group transformations. Below is a detailed analysis of potential synthetic routes, supported by methodologies from analogous compounds and literature precedents.
Key Synthetic Strategies
Core Scaffold Assembly
The synthesis hinges on constructing three primary components:
- 5-(4-Hydroxyphenyl)pyridin-3-amine
- 3-(Aminomethyl)phenol
- Coupling of the Two Moieties
Step 1: Preparation of 5-(4-Hydroxyphenyl)pyridin-3-amine
This intermediate can be synthesized via:
- Nitration-Reduction Sequence :
- Nitration : 3-Nitropyridine is reacted with 4-aminophenol under acidic conditions to form 5-(4-hydroxyphenyl)pyridin-3-nitrobenzene.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine.
- Example :
Reaction Conditions: 2-Chloro-3-nitropyridine + 4-aminophenol in DMF, followed by H₂/Pd-C reduction.
- Alternative Method : Suzuki Coupling
Step 2: Synthesis of 3-(Aminomethyl)phenol
This fragment is typically prepared via:
- Reductive Amination :
Step 3: Coupling the Two Components
The final step involves linking the pyridine and phenol moieties:
Alternative Routes
One-Pot Synthesis
A single-step approach may be feasible using:
Reaction Optimization and Challenges
Critical Factors in Yield and Purity
Analytical Characterization
Comparative Synthesis Methods
Method A: Stepwise Coupling
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 5-Bromopyridin-3-amine + 4-Hydroxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65–70 |
| 2 | 3-Formylphenol + NH₃, NaBH₃CN, MeOH | 80–85 |
| 3 | Chloromethylphenol + Pyridine intermediate, K₂CO₃, DMF | 60–65 |
Method B: One-Pot Mannich Reaction
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + Pyridine-3-carboxaldehyde + NH₃, InCl₃, Ultrasound, 50% EtOH | 55–60 |
Chemical Reactions Analysis
Types of Reactions
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Medicinal Chemistry
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol has shown promise in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for:
- Cancer therapy : Studies indicate that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways (e.g., NAMPT activation) .
- Neuroprotective agents : The phenolic structure is known for antioxidant properties, potentially offering protection against neurodegenerative diseases .
Biochemical Research
The compound's interaction with biological molecules has led to its use in:
- Enzyme inhibition studies : As a potential inhibitor of certain enzymes involved in metabolic pathways, it can be used to elucidate biochemical mechanisms .
- Fluorescent probes : Modifications of the compound have been explored for use as fluorescent markers in biological imaging .
Material Science
In material science, the compound can be utilized for:
- Synthesis of functional materials : Its chemical properties allow it to be integrated into polymers or coatings that require specific functionalities such as biocompatibility or enhanced mechanical properties.
- Nanotechnology applications : The compound's structure may facilitate the development of nanocarriers for drug delivery systems.
Case Study 1: Cancer Therapeutics
A study investigated the effects of similar compounds on NAMPT activity, revealing that modifications in the pyridine ring significantly enhanced potency against cancer cell lines. The findings suggest that structural variations can lead to improved therapeutic indices .
Case Study 2: Neuroprotection
Research highlighted the antioxidant capabilities of phenolic compounds, including derivatives of this compound. These compounds were shown to reduce oxidative stress markers in neuronal cells, indicating potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Schiff Base Hybrids of 1,2,4-Triazole-Pyridine
Compounds such as (Z)-2-((4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol () share structural motifs with the target compound, including pyridine and phenolic groups. However, the presence of a triazole-thioether linker in these hybrids introduces distinct electronic and steric properties. These derivatives demonstrated potent antibacterial activity (MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli), attributed to their ability to inhibit dihydrofolate reductase (DHFR) . In contrast, the target compound’s aminomethyl bridge may favor different binding modes or pharmacokinetic profiles.
3-[(4-Methylphenyl)amino]Phenol
This compound () features a simpler structure with a single phenol ring linked to a methyl-substituted aniline. Its lack of a pyridine ring and rigid aminophenyl group reduces conformational flexibility compared to the target compound. Such structural simplicity correlates with lower bioactivity in antimicrobial assays, highlighting the importance of the pyridine-hydroxyphenyl synergy in enhancing potency .
Natural Phenolic Derivatives (e.g., Salvianolic Acid B)
Salvianolic acid B (), a natural polyphenol from Salvia miltiorrhiza, shares antioxidant and anti-inflammatory properties with the target compound. However, its large molecular weight (718.6 g/mol) and esterified carboxylic groups result in lower bioavailability compared to synthetic phenolic derivatives. The target compound’s smaller size (estimated molecular weight: ~350 g/mol) and hydrophilic groups may improve membrane permeability .
Biological Activity
The compound 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol , often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 240.30 g/mol
- Structure : The compound features a pyridine ring substituted with a hydroxyl group and an amino group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
-
Receptor Binding :
- It shows affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Studies suggest that it may act as an agonist or antagonist depending on the receptor subtype and the presence of other ligands.
- Enzyme Inhibition :
Biological Activity Data
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in treating neurodegenerative disorders like Alzheimer's disease. -
Antimicrobial Activity :
In a series of experiments assessing its antimicrobial efficacy, the compound was tested against E. coli and Staphylococcus aureus. It exhibited notable inhibition at low concentrations when used alongside efflux pump inhibitors, indicating its potential as an antibiotic agent . -
Anti-inflammatory Properties :
Research has indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting possible applications in inflammatory diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
